molecular formula C12H24ClN3O2 B6185156 tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride CAS No. 2624130-19-2

tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride

Cat. No.: B6185156
CAS No.: 2624130-19-2
M. Wt: 277.8
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Description

Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[321]octane-4-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the diazabicyclo[321]octane core This core can be synthesized through a cyclization reaction involving appropriate precursors

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of amines or other reduced derivatives.

  • Substitution: Generation of substituted derivatives based on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology: In biological research, tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride can be used to study enzyme mechanisms and interactions with biological macromolecules.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl (2-aminoethyl)carbamate

  • Tert-butyl (2-morpholin-2-ylethyl)carbamate

  • Tert-butyl (4-methylpyridin-2-yl)carbamate

Uniqueness: Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride stands out due to its specific structural features and reactivity profile, which make it suitable for applications that other similar compounds may not be able to fulfill.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable compound in research and development.

Properties

CAS No.

2624130-19-2

Molecular Formula

C12H24ClN3O2

Molecular Weight

277.8

Purity

95

Origin of Product

United States

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